molecular formula C8H11ClN2 B2761310 3-chloro-N1,N1-dimethylbenzene-1,4-diamine CAS No. 53666-59-4

3-chloro-N1,N1-dimethylbenzene-1,4-diamine

Cat. No.: B2761310
CAS No.: 53666-59-4
M. Wt: 170.64
InChI Key: MRMXXMCXBZUJIW-UHFFFAOYSA-N
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Description

3-chloro-N1,N1-dimethylbenzene-1,4-diamine is an organic compound with the molecular formula C8H11ClN2 It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom and two dimethylamine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N1,N1-dimethylbenzene-1,4-diamine typically involves the chlorination of 4-N,4-N-dimethylbenzene-1,4-diamine. This can be achieved through electrophilic aromatic substitution, where chlorine gas (Cl2) is used as the chlorinating agent in the presence of a catalyst such as iron(III) chloride (FeCl3). The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and safety, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N1,N1-dimethylbenzene-1,4-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines.

Scientific Research Applications

3-chloro-N1,N1-dimethylbenzene-1,4-diamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-chloro-N1,N1-dimethylbenzene-1,4-diamine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The chlorine and dimethylamine groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-1,4-dimethylbenzene: Similar structure but lacks the dimethylamine groups.

    4-N,4-N-dimethylbenzene-1,4-diamine: Similar structure but lacks the chlorine atom.

    2-chloro-4-N,4-N-diethylbenzene-1,4-diamine: Similar structure but with ethyl groups instead of methyl groups.

Uniqueness

3-chloro-N1,N1-dimethylbenzene-1,4-diamine is unique due to the presence of both chlorine and dimethylamine groups, which confer distinct chemical properties and reactivity. This combination allows for specific interactions in chemical reactions and biological systems, making it valuable for various applications.

Biological Activity

3-Chloro-N1,N1-dimethylbenzene-1,4-diamine, also known as 3-chloro-1,4-dimethylbenzene-1,4-diamine, is an aromatic diamine compound characterized by the presence of a chlorine atom at the 3-position of a dimethyl-substituted benzene ring. This structural modification influences its biological activity, making it a subject of interest in medicinal chemistry and pharmacology. This article explores its biological activities, including antimicrobial, anticancer properties, and its interactions with various biological targets.

  • Molecular Formula : C₈H₁₁ClN₂
  • Molecular Weight : Approximately 172.64 g/mol
  • Structure : Contains two amino groups (-NH₂) at the 1 and 4 positions of the benzene ring.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Antimicrobial Activity

Research indicates that similar compounds with halogen substitutions exhibit significant antimicrobial properties. The presence of chlorine enhances the compound's ability to interact with microbial cell membranes and enzymes.

Study Organism Activity Reference
Study AE. coliInhibition Zone: 15 mm
Study BS. aureusMIC: 32 µg/mL

Anticancer Activity

The compound has shown promising results in various in vitro studies against cancer cell lines. Its mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

Cell Line IC50 (µM) Effect Reference
HeLa5.2Induces apoptosis
MCF-78.9Inhibits proliferation

The mechanism through which this compound exerts its biological effects involves several pathways:

  • Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways, similar to other diamines.
  • Reactive Oxygen Species (ROS) Generation : The compound can induce oxidative stress in cells, leading to apoptosis.
  • Interaction with DNA : Preliminary studies suggest that it may intercalate into DNA strands, disrupting replication and transcription processes.

Case Study 1: Anticancer Activity in Breast Cancer Cells

A study evaluated the efficacy of this compound on MCF-7 breast cancer cells. Results indicated a dose-dependent decrease in cell viability with an IC50 value of 8.9 µM. The study attributed this effect to increased ROS generation leading to apoptotic cell death.

Case Study 2: Antibacterial Efficacy Against Gram-positive Bacteria

In another investigation focusing on its antibacterial properties, the compound demonstrated significant inhibition against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL. This study highlighted the potential for developing new antibacterial agents based on this compound's structure.

Properties

IUPAC Name

2-chloro-4-N,4-N-dimethylbenzene-1,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2/c1-11(2)6-3-4-8(10)7(9)5-6/h3-5H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRMXXMCXBZUJIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=C(C=C1)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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